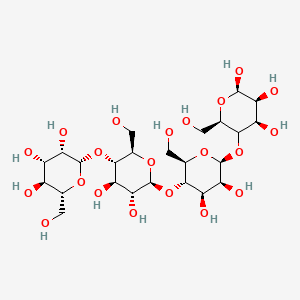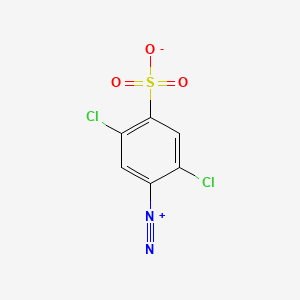
1,2,2-Trimethyl-3-phenylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethyl-3-phenylpropyl acetate is an organic compound with the molecular formula C14H20O2. It is also known by its IUPAC name, (3,3-dimethyl-4-phenylbutan-2-yl) acetate. This compound is a member of the heterocyclic organic compounds category and is primarily used for research purposes .
Méthodes De Préparation
1,2,2-Trimethyl-3-phenylpropyl acetate can be synthesized through various methods. One common approach involves the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of microbial biotransformations. For example, optically pure 2-methyl-3-phenyl-1-propanol can be prepared using microbial biotransformations starting from prochiral or racemic substrates. This intermediate can then be esterified to produce this compound .
Analyse Des Réactions Chimiques
1,2,2-Trimethyl-3-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the acetate group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,2,2-trimethyl-3-phenylpropanoic acid .
Applications De Recherche Scientifique
1,2,2-Trimethyl-3-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and microbial biotransformations.
Medicine: Research into its potential pharmacological properties and interactions with biological targets is ongoing.
Mécanisme D'action
The mechanism of action of 1,2,2-trimethyl-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical reactions, depending on the cellular context .
Comparaison Avec Des Composés Similaires
1,2,2-Trimethyl-3-phenylpropyl acetate can be compared with other similar compounds, such as:
3-Phenylpropyl acetate: This compound has a similar structure but lacks the additional methyl groups present in this compound.
2-Methyl-3-phenylpropanoic acid: This compound is an oxidation product of this compound and has different chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
72727-62-9 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(3,3-dimethyl-4-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
Clé InChI |
QLKMBJWEWZIWQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


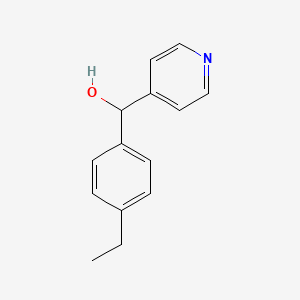

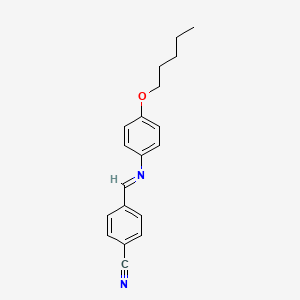
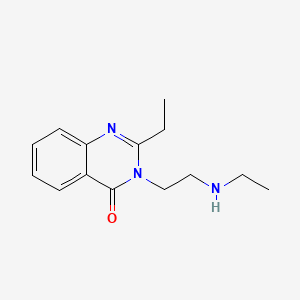
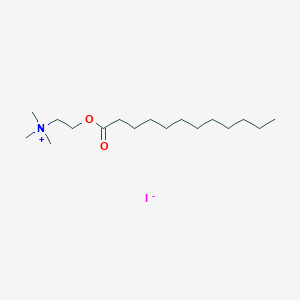


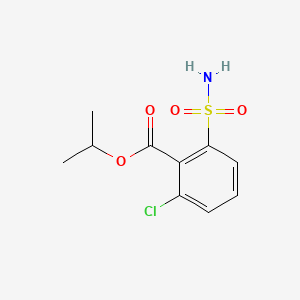
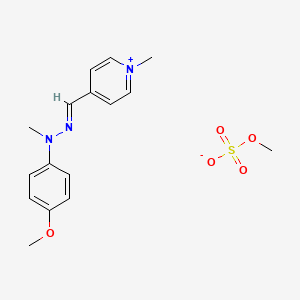
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
